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Chrysene-1,2,3,4-tetrol

Cat. No.: B12577670
CAS No.: 192000-91-2
M. Wt: 292.3 g/mol
InChI Key: COTFXZZQFYUMQH-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) as Parent Compounds in Chemical Studies

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.netwikipedia.org They are environmentally significant chemicals formed primarily from the incomplete combustion of organic materials such as coal, oil, gas, and wood. ebsco.commdpi.com Sources of PAHs are both natural, like forest fires and volcanic eruptions, and anthropogenic, including industrial emissions, vehicle exhaust, and tobacco smoke. ebsco.comnih.gov

The primary significance of PAHs in chemical and toxicological research stems from their carcinogenic, mutagenic, and teratogenic properties. researchgate.netnih.gov Exposure to PAHs is linked to an increased risk of various cancers in humans, including lung, skin, bladder, and colon cancer. ebsco.comnih.gov Benzo[a]pyrene, a well-studied PAH, was identified as a carcinogen in the 1930s, and subsequent studies have confirmed the cancer-causing potential of many other PAHs in animal models. ebsco.com In the human body, PAHs themselves are often procarcinogens, meaning they are metabolized into more reactive compounds that can bind to DNA, leading to genetic mutations and potentially initiating cancer. ebsco.com

Due to their widespread presence and toxicity, PAHs are considered critical regulatory benchmarks for assessing and remediating hazardous waste sites. researchgate.net Their structural diversity allows them to serve as molecular markers to identify sources of pollution; for instance, enrichment of unsubstituted PAHs often points to pyrogenic (combustion) sources, while alkyl-substituted PAHs are more indicative of petrochemical origins. researchgate.net The study of PAHs and their metabolites is crucial for understanding their mechanisms of toxicity, assessing human exposure, and developing strategies to mitigate their adverse health effects. ontosight.ai

Classification and Structural Features of PAH Tetrols in Organic Chemistry

PAH tetrols are a class of PAH derivatives characterized by the presence of four hydroxyl (-OH) groups attached to the hydrocarbon skeleton. ontosight.aiontosight.ai They are typically formed in biological systems through the metabolic processing of a parent PAH. tandfonline.com This process often involves initial oxidation by cytochrome P450 enzymes to form an epoxide, followed by hydration by epoxide hydrolase to a dihydrodiol, and a subsequent epoxidation and hydration to yield a tetrol. cdc.gov

The structure of a PAH tetrol is defined by the parent PAH and the specific location and stereochemistry of the four hydroxyl groups. The addition of these polar hydroxyl groups significantly increases the polarity of the otherwise non-polar PAH molecule, which affects its solubility and interactions with biological macromolecules. ontosight.ai

The classification of PAH tetrols is often based on the relative stereochemistry of the hydroxyl groups. For example, isomers can be designated as syn or anti, which describes the spatial relationship of the hydroxyl groups relative to each other and to the plane of the molecule. tandfonline.com The precise three-dimensional arrangement of atoms, or stereochemistry, is critical as it dictates the molecule's physical properties and biological activity. ontosight.ai Molecular dynamics simulations have shown that for some PAH tetrols, the aromatic ring system can be severely distorted, and the molecule can exist in different stable conformations (conformers). core.ac.uk

A study involving the analysis of human serum albumin adducts identified several PAH tetrol isomers, including those of benz(a)anthracene (B33201) and 5-methylchrysene (B135471), highlighting the diversity of these structures found in biological samples. tandfonline.com

Rationale for Dedicated Academic Inquiry into Chrysene-1,2,3,4-tetrol

Chrysene (B1668918) is a four-ring PAH found in coal tar, creosote, and as a product of combustion. cdc.govspectroscopyonline.com Like many PAHs, it is of significant research interest due to its mutagenic and carcinogenic properties. spectroscopyonline.com The rationale for a dedicated academic inquiry into this compound stems from its role as a key metabolite in the bioactivation pathway of chrysene.

The study of PAH metabolites like tetrols is fundamental to understanding the mechanisms of chemical carcinogenesis. researchgate.net The formation of this compound is a result of the metabolic detoxification of highly reactive precursor molecules, such as diol epoxides. nih.gov These diol epoxides are considered the ultimate carcinogenic forms of many PAHs because they can readily react with and form adducts with DNA. cdc.govacs.org

Therefore, this compound serves several crucial roles in research:

A Biomarker of Exposure and Metabolism: Detecting and quantifying this compound and its isomers in biological samples (e.g., urine, blood) can serve as a specific biomarker for human exposure to chrysene. tandfonline.comnih.gov Studying these metabolites helps to understand the metabolic pathways of chrysene in the body.

A Tool for Mechanistic Studies: By studying the formation and structure of different this compound isomers, researchers can gain insight into the stereoselective metabolism of chrysene. nih.gov This information is vital for understanding why different isomers of the parent PAH may have vastly different toxicological profiles.

A Reference Standard: The synthesis and characterization of pure this compound isomers are necessary to create analytical standards. researchgate.net These standards are essential for the accurate identification and quantification of these metabolites in complex biological and environmental samples. tandfonline.comresearchgate.net

Research has focused on developing methods to isolate and identify PAH tetrols from biological matrices, such as the use of gas chromatography/high-resolution mass spectrometry (GC/HRMS) and immunoenrichment procedures. tandfonline.comnih.gov The specific stereoisomers of this compound are of interest, as their relative abundance can provide clues about the specific enzymatic pathways involved in the metabolism of chrysene. ontosight.ainih.gov

Compound Data

Below are tables detailing the properties of this compound and its parent compounds.

Table 1: Properties of this compound Isomers

PropertyValueSource
Chemical Name (1R,2S,3S,4S)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetraol scbt.com
Alternate Name 1,2,3,4-Tetrahydro-chrysene 1r,2t,3c,4c tetrol scbt.com
Molecular Formula C₁₈H₁₆O₄ scbt.com
Molecular Weight 296.32 g/mol scbt.com
CAS Number 192000-91-2 (for the generic tetrol) epa.govchemsrc.com

Table 2: Properties of Parent and Related Compounds

Compound NameMolecular FormulaMolecular WeightNotesSource
Chrysene C₁₈H₁₂228.29 g/mol Parent PAH, known carcinogen. spectroscopyonline.com
1,2,3,4-Tetrahydrochrysene C₁₈H₁₆232.3 g/mol A hydrogenated derivative of chrysene. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O4 B12577670 Chrysene-1,2,3,4-tetrol CAS No. 192000-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192000-91-2

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

chrysene-1,2,3,4-tetrol

InChI

InChI=1S/C18H12O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,19-22H

InChI Key

COTFXZZQFYUMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=C(C(=C4O)O)O)O

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of Chrysene 1,2,3,4 Tetrol

Advanced Spectroscopic Characterization Methodologies for Tetrol Structures

The elucidation of the complex three-dimensional structure of chrysene-1,2,3,4-tetrol and its various stereoisomers necessitates the application of several advanced spectroscopic methodologies. Each technique provides unique insights into the molecule's connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the stereoisomers of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

In ¹H NMR, the chemical shifts of the protons on the 1, 2, 3, and 4 positions of the saturated ring are highly sensitive to the relative orientation of the hydroxyl groups. The coupling constants (J-values) between adjacent protons are particularly informative for deducing the dihedral angles between them, which in turn defines the relative stereochemistry (syn or anti) of the hydroxyl groups. For example, larger coupling constants are typically observed for protons in a trans-diaxial orientation in a chair-like conformation of the saturated ring.

For related chrysene-adducts, it has been noted that the partially saturated 1,2,3,4-ring of the hydrocarbon residue can adopt a boat-like conformation nih.gov. The cis and trans assignments for epoxide ring opening, a precursor to the tetrol, were readily made from coupling constants nih.gov. The analysis of diastereotopic CH2 groups often results in an ABX system, where the non-equivalent protons (A and B) couple with each other and with a neighboring proton (X). The vicinal coupling constants, JAX and JBX, can provide valuable information about the conformation.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-13.5 - 4.5ddJ(H1,H2) = 3-5, J(H1,H-aromatic) = 1-2
H-23.8 - 4.8m-
H-33.8 - 4.8m-
H-44.0 - 5.0dJ(H4,H3) = 5-7
Aromatic Protons7.0 - 9.0m-

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms bearing the hydroxyl groups are indicative of their stereochemical environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the spectrum.

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₈H₁₆O₄).

Electron ionization (EI) mass spectrometry of chrysene (B1668918) and its metabolites often results in extensive fragmentation, providing a characteristic fingerprint for the compound. For chrysene metabolites, common fragmentation patterns involve the loss of water (H₂O) from the hydroxylated ring and rearrangements of the aromatic system. The fragmentation pattern of chrysenequinone, a related metabolite, shows a molecular ion at m/z 258 and a fragment ion at m/z 230, corresponding to the sequential loss of CO researchgate.net. While specific data for this compound is limited, analogous fragmentation behavior would be expected.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be employed to minimize fragmentation and observe a more prominent molecular ion peak, which is crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation in a controlled manner, providing detailed information about the connectivity of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is based on general principles of mass spectrometry and data for related chrysene metabolites.)

Ionm/z (predicted)Description
[M]+•296Molecular Ion
[M-H₂O]+•278Loss of one water molecule
[M-2H₂O]+•260Loss of two water molecules
[M-3H₂O]+•242Loss of three water molecules
[M-4H₂O]+•224Loss of four water molecules and rearrangement
C₁₈H₁₂⁺228Chrysene aromatic core

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the aromatic system. The UV-Vis spectrum of chrysene is characterized by a series of absorption bands in the ultraviolet region. The introduction of hydroxyl groups on the saturated 1,2,3,4-ring of this compound is expected to cause a slight shift in the absorption maxima compared to the parent chrysene molecule.

Table 3: Expected UV-Vis Absorption Maxima for this compound (Note: This table presents expected values based on the UV-Vis spectra of chrysene and its derivatives.)

Compoundλmax (nm)Solvent
Chrysene~268, 320, 363Ethanol
This compound~270, 322, 365 (predicted)Methanol/Ethanol

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses multiple stereocenters, its enantiomers will exhibit mirror-image CD spectra. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the stereocenters.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The signs and magnitudes of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophore and the chiral centers. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different stereoisomers of this compound. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of a particular isomer can be determined. For other chiral chrysene derivatives, CD spectroscopy has been used to characterize their stereochemistry nih.gov.

Isomeric Forms and Diastereomeric Relationships

The four stereocenters in this compound (at carbons 1, 2, 3, and 4) give rise to a total of 2⁴ = 16 possible stereoisomers. These stereoisomers can be grouped into pairs of enantiomers and sets of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The relative stereochemistry of the hydroxyl groups can be described as syn or anti. For example, a 1,2-diol can be syn if the hydroxyl groups are on the same side of the ring or anti if they are on opposite sides. With four hydroxyl groups, numerous combinations of syn and anti relationships are possible, leading to a complex mixture of diastereomers. The separation of these diastereomers can be achieved by chromatographic techniques such as high-performance liquid chromatography (HPLC), often using a chiral stationary phase to also separate enantiomers.

Theoretical Studies on Molecular Conformation and Stability

Theoretical and computational methods play a vital role in understanding the conformational preferences and relative stabilities of the different stereoisomers of this compound. Molecular mechanics and quantum mechanical calculations can be used to model the potential energy surface of the molecule and identify the most stable conformations.

Density Functional Theory (DFT) Calculations

There are no available research findings or data tables from Density Functional Theory (DFT) calculations specific to this compound. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of structural elucidation, it would typically be used to:

Calculate the optimized molecular geometry.

Determine the relative energies of different stereoisomers.

Predict spectroscopic properties (e.g., NMR, IR spectra) that could aid in experimental identification.

Without such studies, the fundamental energetic and geometric properties of this compound's various possible isomers are unknown.

Molecular Dynamics Simulations

Similarly, the scientific literature lacks any studies that have utilized Molecular Dynamics (MD) simulations to investigate this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide valuable information regarding:

The conformational landscape and flexibility of the hydroxyl groups.

The interactions of the molecule with solvents.

The dynamic behavior of its stereoisomers.

The absence of this research means that the dynamic properties and conformational preferences of this compound are yet to be explored.

Metabolic and Biotransformation Pathways of Chrysene 1,2,3,4 Tetrol Precursors

Enzymatic Formation of Dihydrodiols and Diol Epoxides from Chrysene (B1668918)

The initial steps in the metabolic activation and detoxification of chrysene involve the formation of dihydrodiols and diol epoxides. These reactions are primarily catalyzed by cytochrome P450 enzymes and epoxide hydrolase.

Role of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a pivotal role in the initial oxidation of chrysene. mdpi.comlongdom.org These enzymes catalyze the insertion of a single oxygen atom from molecular oxygen into the chrysene molecule, a process known as hydroxylation. nih.govmdpi.com This reaction leads to the formation of arene oxides, which are highly reactive electrophilic intermediates. In the metabolism of chrysene, CYP enzymes are responsible for the oxidation at various positions on the aromatic rings, leading to the formation of different epoxide isomers. nih.gov Specifically, the formation of chrysene-1,2-oxide is a crucial step in the pathway leading to the bay-region diol epoxide. nih.gov

The activity of CYP enzymes can be influenced by various factors, including the specific isoform of the enzyme involved and the presence of inducers. nih.gov For instance, different CYP isoforms may exhibit distinct regioselectivity, leading to the preferential formation of certain epoxide isomers.

Contribution of Epoxide Hydrolase in Diol Formation

Following the formation of arene oxides by CYP enzymes, epoxide hydrolase (EH) catalyzes the hydration of these reactive intermediates to form trans-dihydrodiols. nih.gov This enzymatic reaction involves the addition of a water molecule to the epoxide ring, resulting in the formation of a diol. researchgate.netorganic-chemistry.org In the context of chrysene metabolism, epoxide hydrolase is responsible for converting chrysene-1,2-oxide to chrysene-1,2-dihydrodiol. researchgate.net This step is a critical detoxification process, as it converts the highly reactive and potentially mutagenic epoxide into a more stable and less reactive dihydrodiol. nih.gov

The stereochemistry of the resulting dihydrodiol is determined by the stereospecificity of the epoxide hydrolase enzyme.

Formation of Tetrols from Diol Epoxides via Hydrolytic Mechanisms

The dihydrodiols formed in the initial phase of chrysene metabolism can undergo further oxidation by CYP enzymes to form diol epoxides. nih.govresearchgate.net These diol epoxides are ultimate carcinogens that can react with cellular macromolecules. However, they can also be detoxified through hydrolysis to form tetrols. researchgate.net

Stereochemical Course of Hydrolysis to Tetrol Diastereomers

The hydrolysis of chrysene diol epoxides is a critical detoxification step that leads to the formation of tetrols. This reaction can proceed both non-enzymatically and enzymatically. nih.gov The hydrolysis of a diol epoxide, such as chrysene-1,2-diol-3,4-epoxide, involves the opening of the epoxide ring by the addition of a water molecule, resulting in the formation of two new hydroxyl groups.

The stereochemistry of the starting diol epoxide dictates the stereochemistry of the resulting tetrols. The hydrolysis of a specific diol epoxide can lead to the formation of a pair of diastereomeric tetrols. For example, the hydrolysis of anti-chrysene-1,2-diol-3,4-epoxide results in the formation of two distinct tetrol diastereomers. The specific ratio of these diastereomers can be influenced by the reaction conditions and the presence of enzymes.

Characterization of Intermediate Metabolites in Biotransformation Cascades

In the pathway leading to chrysene-1,2,3,4-tetrol, key intermediates include chrysene-1,2-oxide, chrysene-1,2-dihydrodiol, and chrysene-1,2-diol-3,4-epoxide. nih.gov Additionally, further metabolism of the diol epoxide can lead to the formation of triol-epoxides, which can also be conjugated with glutathione. nih.gov The detection of these intermediates in biological samples provides evidence for the specific metabolic pathways that are active in a particular system. researchgate.net

Comparative Biotransformation Studies Across Different Biological Systems (Excluding Human Clinical Data)

The metabolism of chrysene has been investigated in a variety of biological systems, including different animal species and microorganisms. These studies have revealed both similarities and differences in the metabolic pathways and the profiles of metabolites produced.

In rat liver microsomal systems, the formation of the 1,2-, 3,4-, and 5,6-dihydrodiols of chrysene has been observed. nih.gov The metabolism of chrysene in mouse skin has been shown to involve the formation of anti-chrysene-1,2-diol 3,4-oxide and a further metabolite, anti-9-hydroxychrysene-1,2-diol 3,4-oxide. nih.gov

Fungal systems, such as Polyporus sp. S133 and Cunninghamella elegans, have also been shown to metabolize chrysene. Polyporus sp. S133 can degrade chrysene to metabolites such as chrysenequinone and 1-hydroxy-2-naphthoic acid. researchgate.net Cunninghamella elegans is known to metabolize unsubstituted chrysene. nih.gov The fungus Hortaea sp. B15 has been shown to degrade chrysene, with 1-hydroxy-2-naphthoic acid identified as an intermediate. researchgate.net

These comparative studies highlight the diversity of metabolic capabilities across different organisms and underscore the importance of considering the specific biological system when evaluating the biotransformation of chrysene.

Table 1: Key Enzymes and their Roles in Chrysene Metabolism

Enzyme Role
Cytochrome P450 (CYP) Initial oxidation of chrysene to form arene oxides (epoxides). mdpi.comlongdom.org
Epoxide Hydrolase (EH) Hydration of arene oxides to form trans-dihydrodiols. nih.gov

Table 2: Major Intermediate Metabolites in the Formation of this compound Precursors

Metabolite Formation Pathway
Chrysene-1,2-oxide Oxidation of chrysene by Cytochrome P450. nih.gov
Chrysene-1,2-dihydrodiol Hydration of chrysene-1,2-oxide by Epoxide Hydrolase. researchgate.net
Chrysene-1,2-diol-3,4-epoxide Further oxidation of chrysene-1,2-dihydrodiol by Cytochrome P450. nih.govresearchgate.net
Chrysenequinone Fungal metabolism of chrysene. researchgate.net

Table of Compound Names

Compound Name
Chrysene
This compound
Chrysene-1,2-dihydrodiol
Chrysene-3,4-dihydrodiol
Chrysene-5,6-dihydrodiol
Chrysene-1,2-oxide
Chrysene-1,2-diol-3,4-epoxide
anti-chrysene-1,2-diol 3,4-oxide
anti-9-hydroxychrysene-1,2-diol 3,4-oxide
Chrysenequinone
1-hydroxy-2-naphthoic acid

In Vitro Microsomal and Cell Culture Systems

In vitro studies using liver microsomes are instrumental in elucidating the specific metabolic routes of chrysene. These systems contain a high concentration of P450 enzymes responsible for the initial oxidation of polycyclic aromatic hydrocarbons (PAHs).

Research has shown that liver microsomes from various species, including fish and rats, metabolize chrysene into several products. The primary metabolites formed are benzo-ring dihydrodiols, specifically chrysene 1,2-diol and chrysene 3,4-diol. The formation of these dihydrodiols is a crucial precursor step for generating tetrols. For instance, control liver microsomes from the brown bullhead fish were found to be selective in attacking the 1,2-position of the benzo-ring, producing a higher proportion of chrysene 1,2-diol, which is considered a putative proximate carcinogenic metabolite.

Further metabolism of hydroxylated chrysene metabolites has been observed. A study utilizing rat liver microsomal preparations from Arochlor 1254-pretreated rats investigated the metabolism of 3-hydroxychrysene, a primary metabolite of chrysene. The results unambiguously identified 9-hydroxy-r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene as a metabolite. This finding directly confirms that in vitro microsomal systems can produce chrysene tetrols from hydroxylated precursors, indicating that the metabolic pathway involves multiple sequential oxidation and hydration steps.

SystemSpeciesPrecursor Metabolites IdentifiedKey Findings
Liver MicrosomesBrown Bullhead (Ameriurus nebulosus)Chrysene 1,2-diol, Chrysene 3,4-diolMetabolism produces benzo-ring diols as major products, with a preference for the 1,2-position in control microsomes.
Liver MicrosomesRat (Arochlor 1254-pretreated)9-hydroxy-r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene, 9-hydroxy-trans-1,2-dihydroxy-1,2-dihydrochryseneDemonstrates the formation of a chrysene tetrol from the further metabolism of 3-hydroxychrysene.
Liver MicrosomesRainbow Trout, RatDihydrodiols, PhenolsDihydrodiols were the major chrysene metabolites in both species.

Rodent Model Biotransformation Studies

Rodent models, particularly rats, are frequently used to study PAH metabolism as their enzymatic systems share similarities with humans. Studies comparing the metabolic activity of rat liver microsomes with those of other species have provided valuable insights into the biotransformation of chrysene.

In these models, dihydrodiols are consistently identified as the major metabolites of chrysene. Rat liver microsomes efficiently convert chrysene into these precursors. The formation of chrysene 1,2-diol is of particular toxicological interest as it is the precursor to the ultimate carcinogenic bay-region diol epoxide. The subsequent hydrolysis of this diol-epoxide would yield a tetrol.

As noted previously, the definitive identification of 9-hydroxy-r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene was achieved using rat liver microsomal preparations. This demonstrates that the enzymatic machinery present in rodent liver is capable of carrying out the successive oxidations required to form a tetrol from a chrysene precursor. These results suggest that rats can serve as a relevant model for studying the formation of these more complex, polyhydroxylated metabolites of chrysene.

Microbial Degradation Pathways Leading to Tetrol Intermediates

The biodegradation of chrysene by microorganisms is a key process in the environmental remediation of PAH-contaminated sites. Bacteria and fungi have evolved diverse enzymatic pathways to break down these complex aromatic structures, often using them as a source of carbon and energy. These pathways typically begin with an oxidative attack on the aromatic ring system, leading to hydroxylated intermediates that are precursors to ring cleavage.

Bacterial Consortia and Specific Strains in Chrysene Degradation

Numerous bacterial strains, both individually and in consortia, have been identified for their ability to degrade chrysene. These microorganisms initiate the degradation process by introducing oxygen into the chrysene molecule, a step analogous to the initial P450-mediated oxidation in mammals, though it is mediated by different enzymes (dioxygenases) and results in cis-dihydrodiols rather than trans-dihydrodiols.

A bacterial consortium designated ASDC, consisting of Rhodococcus sp., Bacillus sp., and Burkholderia sp., was shown to utilize chrysene as a sole source of carbon and energy. Similarly, strains of Bacillus sp. (Chry2) and Pseudomonas sp. (Chry3) isolated from oily sludge have demonstrated the ability to biodegrade chrysene. The fungus Hortaea sp. B15 has also been reported to degrade chrysene, highlighting the metabolic capabilities of diverse microbial life. These organisms possess powerful oxidative enzymes, such as dioxygenases, that catalyze the formation of dihydrodiols, which are the initial intermediates in the degradation pathway that could potentially be further hydroxylated.

Microorganism(s)TypeKey Degradation Capabilities
Consortium ASDC (Rhodococcus sp., Bacillus sp., Burkholderia sp.)Bacterial ConsortiumUtilizes chrysene as a sole carbon and energy source, leading to complete mineralization via the phthalic acid pathway.
Bacillus sp. (Chry2)BacteriumIsolated from oily sludge and capable of chrysene biodegradation.
Pseudomonas sp. (Chry3)BacteriumPossesses catechol 2,3-dioxygenase, indicating a meta-cleavage degradation pathway for aromatic rings.
Hortaea sp. B15FungusCapable of degrading chrysene, forming intermediates such as 1-hydroxy-2-naphthoic acid.
Polyporus sp. S133FungusDegrades chrysene, producing chrysenequinone as a metabolite.

Proposed Metabolic Routes and Metabolite Identification in Biodegradation

The microbial degradation of chrysene proceeds through a series of intermediate metabolites. The initial enzymatic attack by dioxygenases produces cis-dihydrodiols. These intermediates are then subject to dehydrogenation to form catechols, which are subsequently processed through ring cleavage by other enzymes.

Several studies have identified key metabolites that provide insight into these pathways. The degradation of chrysene by the fungus Polyporus sp. S133 was found to produce chrysenequinone. The fungal strain Hortaea sp. B15 metabolizes chrysene to intermediates including 1-hydroxy-2-naphthoic acid and ultimately phthalic acid. The frequent identification of phthalic acid suggests that for many bacterial consortia, this is a common downstream pathway leading to complete mineralization.

The presence of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase activity in degrading strains indicates that the central metabolic routes involve ortho- and meta-cleavage of the aromatic rings, respectively. While the accumulation of this compound has not been reported as a major product of microbial degradation, the initial formation of dihydrodiols represents the creation of essential tetrol precursors. These diols are rapidly channeled into ring-fission pathways rather than being further hydroxylated to tetrols, as the ultimate goal for the microorganism is the complete breakdown of the carbon skeleton.

Interactions of Chrysene 1,2,3,4 Tetrol Precursors with Biomolecules Excluding Toxicological Mechanisms or Adverse Effects

Formation and Analysis of Covalent DNA Adducts from Diol Epoxide Precursors

The diol epoxide precursors of Chrysene-1,2,3,4-tetrol are known to form covalent adducts with DNA. This process is a critical event in understanding the biomolecular chemistry of these compounds. The formation of these adducts is thought to be a key step in the chemical modification of genetic material. Studies have identified bay region diol epoxides as the ultimate reactive metabolites that covalently bind to DNA. acs.org For chrysene (B1668918), this involves the formation of chrysene-1,2-diol-3,4-oxide isomers. nih.gov

The formation of DNA adducts by chrysene diol epoxides involves the covalent binding of the electrophilic epoxide to nucleophilic sites on the DNA bases. Research has shown that these diol epoxides react predominantly with the exocyclic amino groups of guanine (B1146940) and adenine. nih.govscispace.com For instance, the anti-11,12-dihydrodiol 13,14-epoxide of benzo[g]chrysene, a related fjord-region containing hydrocarbon, reacts with DNA primarily through the opening of the epoxide ring by the amino group of deoxyadenosine (B7792050). nih.gov

The stereochemistry of the diol epoxide plays a crucial role in the nature and extent of adduct formation. Both syn- and anti-diastereomers of chrysene diol epoxides can form DNA adducts, with the conformation of these adducts differing based on the isomer involved. nih.gov For example, studies with 5-methylchrysene (B135471) have shown that the major DNA adducts are formed from the addition of the exocyclic amino group of deoxyguanosine to the benzylic carbon of the epoxide ring. nih.gov The conformation of these adducts can influence their orientation within the DNA structure. nih.gov Specifically, the highly tumorigenic (+)-5-MeCDE adducts have a defined orientation where the phenanthrenyl residue is tilted, which is not observed with less active isomers. nih.gov

The reaction of racemic anti-bay region 1,2-dihydrodiol-3,4-epoxide of 5-methylchrysene with DNA results in both deoxyguanosine and deoxyadenosine adducts. nih.gov Two deoxyguanosine adducts are formed, with one arising from the trans opening of the epoxide ring by the amino group of deoxyguanosine. nih.gov Similarly, three deoxyadenosine adducts have been identified in DNA, two from trans opening and one from cis opening of the epoxide ring. nih.gov

Chrysene DerivativePrimary DNA Base TargetType of LinkageKey Findings
anti-11,12-dihydrodiol 13,14-epoxide of benzo[g]chryseneDeoxyadenosineTrans opening of epoxide by amino groupMajor product of in vitro reaction with DNA. nih.gov
5-methylchrysene diol epoxides (DE-I and DE-II)DeoxyguanosineAddition of exocyclic amino group to benzylic carbonForms one major and seven minor adducts for each diol epoxide. nih.gov
racemic anti-5-methylchrysene-1,2-dihydrodiol-3,4-epoxideDeoxyguanosine and DeoxyadenosineTrans and cis opening of epoxide ringHigh extent of reaction with DNA (approx. 32%). nih.gov

The identification and characterization of DNA adducts formed by chrysene diol epoxides rely on a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) is a key method for separating these adducts from unmodified nucleosides and from each other. nih.gov The use of a C-18 column with HPLC has been effective in separating adducts for further analysis. nih.gov

For enhanced detection and structural elucidation, mass spectrometry (MS) is often coupled with liquid chromatography (LC-MS). acs.orgnih.gov High-resolution mass spectrometry provides accurate mass measurements, which aids in the identification of the adducts. acs.org Tandem mass spectrometry (MS/MS) can provide structural information through the fragmentation patterns of the adducts. ugent.be

Other techniques such as ³²P-postlabeling combined with thin-layer chromatography (TLC) and HPLC have been used to analyze adducts formed both in vitro and in vivo. acs.orgnih.gov Spectroscopic methods, including nuclear magnetic resonance (NMR) and fluorescence spectroscopy, are also employed to determine the precise structure of the adducts. nih.govnih.govnih.gov For example, the major adducts of 5-methylchrysene diol-epoxides with DNA were characterized using their pH-dependent partition coefficient, mass spectrum, ultraviolet spectrum, and NMR spectrum. nih.gov

TechniqueApplication in Adduct CharacterizationExample from Research
High-Performance Liquid Chromatography (HPLC)Separation of modified deoxyribonucleosides from unmodified ones.Used to analyze adducts from 5-methylchrysene diol-epoxides after enzymatic hydrolysis of DNA. nih.gov
³²P-PostlabelingHighly sensitive detection of DNA adducts.Combined with TLC and HPLC to compare in vitro and in vivo adducts of benzo[c]chrysene. acs.orgnih.gov
Mass Spectrometry (MS)Identification and structural elucidation of adducts.Gas chromatography-mass spectral analysis identified r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene from a hemoglobin-chrysene diol epoxide adduct. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of the detailed chemical structure of adducts.Used to characterize the major deoxyguanosine adduct of 5-methylchrysene diol-epoxides. nih.gov
Fluorescence SpectroscopyDetection of polycyclic aromatic chromophores.Revealed the presence of a phenanthrene (B1679779) chromophore from a chrysene diol epoxide adduct in human hemoglobin. nih.gov

In Vitro Interactions with Nucleic Acids and Proteins

In addition to forming covalent adducts, chrysene and its derivatives can interact with biomolecules through non-covalent mechanisms. These interactions are important for understanding the complete picture of how these compounds behave in a biological environment.

Studies have shown that chrysene can interact with DNA through an intercalating mode. spectroscopyonline.com This type of interaction involves the insertion of the planar polycyclic aromatic system between the base pairs of the DNA double helix. Evidence for intercalation comes from various analytical techniques. spectroscopyonline.com

UV-visible spectroscopy of chrysene in the presence of DNA shows a hypochromic effect, which is indicative of intercalation. spectroscopyonline.com DNA thermal denaturation studies reveal an increase in the melting temperature (Tm) of DNA when chrysene is present, suggesting that it stabilizes the double helix, a characteristic of intercalating agents. spectroscopyonline.com For example, the Tm of herring sperm DNA increased by 12.3 °C in the presence of chrysene. spectroscopyonline.com

Circular dichroism (CD) spectroscopy and fluorescence microscopy also support the intercalation model for chrysene's interaction with DNA. spectroscopyonline.com Furthermore, fluorescence spectroscopy has demonstrated a static quenching effect of DNA on chrysene, indicating the formation of a stable complex. spectroscopyonline.com Thermodynamic studies have shown that this interaction is spontaneous. spectroscopyonline.com

The reactive diol epoxide precursors of chrysene can also form covalent adducts with proteins. nih.gov These electrophilic metabolites react with nucleophilic amino acid residues in proteins. Analysis of human blood samples has identified in vivo adducts of chrysene diol epoxide with hemoglobin. nih.gov

The characterization of these protein adducts often involves enzymatic digestion of the protein, followed by chromatographic separation and spectrometric analysis of the modified amino acids or peptides. nih.gov For instance, globin from human blood was enzymatically digested, and the resulting polycyclic aromatic alcohols generated from ester adducts were concentrated and separated by HPLC. nih.gov Subsequent analysis by fluorescence and gas chromatography-mass spectrometry identified a chrysene diol epoxide adduct. nih.gov

Epoxides and diol epoxides derived from polycyclic aromatic hydrocarbons are known to alkylate carboxylic groups in proteins like hemoglobin and serum albumin. nih.gov The resulting esters can be hydrolyzed to yield tetrols, which can then be quantified. This approach has been used to demonstrate human exposure to and metabolism of chrysene. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of hydroxylated PAH metabolites like Chrysene-1,2,3,4-tetrol. mdpi.comresearchgate.netseparationmethods.com Its suitability arises from its ability to separate non-volatile and thermally sensitive compounds in their native form, which is a significant advantage over gas chromatography for highly polar molecules like tetrols. nih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of various PAH metabolites based on their hydrophobicity.

Chiral Stationary Phase HPLC for Enantiomeric Separation

The metabolic formation of this compound from its precursor, chrysene-1,2-dihydrodiol, involves enzymatic reactions that are stereospecific, resulting in the formation of multiple chiral centers in the tetrol molecule. This leads to the existence of various stereoisomers (enantiomers and diastereomers), which can exhibit different toxicological and biological activities. Consequently, the ability to separate and quantify these individual isomers is crucial for a comprehensive toxicological assessment.

Chiral stationary phase (CSP) HPLC is the most effective method for the separation of enantiomers. nih.govnih.gov These columns contain a chiral selector immobilized on the silica support. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. Differences in the stability of these complexes lead to different retention times on the column, enabling their separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the separation of various chiral compounds, including different types of PAHs. nih.govhplc.eu The selection of the mobile phase—which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase and polar-organic modes—is critical for optimizing the selectivity and resolution of the enantiomeric separation. nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Example Typical Mobile Phase Modes
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Normal-Phase, Reversed-Phase, Polar-Organic
Amylose tris(3,5-dimethylphenylcarbamate) Normal-Phase, Reversed-Phase, Polar-Organic
Cyclodextrin-based Beta-cyclodextrin Reversed-Phase
Protein-based Human Serum Albumin (HSA) Aqueous Buffers (Reversed-Phase)

Fluorescence Detection and Synchronous Fluorescence Spectrometry

The aromatic nature of this compound imparts native fluorescence, making fluorescence detection (FLD) an exceptionally sensitive and selective technique for its quantification. acs.org FLD involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. For chrysene (B1668918) and its derivatives, excitation is typically in the UV range, with emission also occurring in the UV or visible range. aatbio.com The high selectivity of FLD is a major advantage when analyzing complex samples, as few matrix components naturally fluoresce at the specific wavelengths used for the target analyte.

Synchronous Fluorescence Spectrometry (SFS) is an advanced fluorescence technique that enhances selectivity and spectral resolution. nih.govnih.gov In SFS, both the excitation and emission monochromators are scanned simultaneously while maintaining a constant wavelength difference (Δλ). nih.govscientific.net This approach results in simplified and narrower spectral bands compared to conventional emission or excitation spectra, which is particularly useful for resolving components in a complex mixture of PAH metabolites. nih.govut.ac.irresearchgate.net The optimal Δλ is specific to the compound of interest and is chosen to maximize the signal and resolve it from interfering compounds. ut.ac.ir SFS has been successfully applied as a rapid screening technique for chrysene metabolites in biological samples. nih.gov

Table 2: Representative Fluorescence Wavelengths for Chrysene and its Metabolites

Compound/Class Excitation Wavelength (nm) Emission Wavelength (nm) Reference
Chrysene 344 380 aatbio.com
Chrysene Metabolites (general) 272 374 nih.gov
Benzo[a]pyrene Metabolites 247 384 scielo.br
Naphthalene Metabolites 290 355 scielo.br

Note: Optimal wavelengths for this compound would be determined empirically but are expected to be in a similar range to other chrysene metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of PAHs and their less polar metabolites. mdpi.comresearchgate.net It offers high chromatographic resolution and definitive identification based on mass spectra. However, for highly polar and non-volatile compounds like this compound, direct analysis by GC is not feasible due to their tendency to degrade at the high temperatures required for volatilization and their poor interaction with common GC columns.

Derivatization Techniques for GC Analysis

To make hydroxylated PAHs like this compound suitable for GC analysis, a derivatization step is essential. mdpi.com Derivatization involves chemically modifying the polar hydroxyl (-OH) functional groups to form more volatile and thermally stable derivatives. This process reduces the polarity of the analyte, allowing it to be volatilized without degradation and to pass through the GC column, resulting in sharp, symmetrical chromatographic peaks.

The most common derivatization method for hydroxyl groups is silylation . This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. bohrium.comnih.gov A two-stage derivatization approach has been developed to successfully derivatize both monohydroxylated and dihydroxylated PAHs in a single run for GC-MS/MS analysis. nih.gov

Table 3: Common Derivatization Reagents for Hydroxyl Groups in GC Analysis

Reagent Abbreviation Full Chemical Name Target Functional Group Resulting Derivative
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamide -OH, -COOH, -NH2 Trimethylsilyl (TMS) ether/ester/amine
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamide -OH, -COOH, -NH2 Trimethylsilyl (TMS) ether/ester/amine
MTBSTFA N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide -OH, -COOH, -NH2 tert-Butyldimethylsilyl (TBDMS) ether/ester/amine

High-Resolution Mass Spectrometry for Isomer Differentiation

Standard quadrupole mass spectrometers separate ions based on their mass-to-charge ratio (m/z) at nominal (integer) mass resolution. While this is sufficient for many applications, it cannot distinguish between different molecules that have the same nominal mass but different elemental compositions (isobars) or the same elemental composition but different structures (isomers).

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides a significant advantage by measuring m/z with very high accuracy (typically to four or five decimal places). tandfonline.com This precision allows for the unambiguous determination of a compound's elemental formula. For example, HRMS could differentiate the molecular ion of a chrysene derivative from an interfering species with the same nominal mass but a different elemental formula (e.g., containing nitrogen or sulfur). tandfonline.commdpi.com This capability is critical for confirming the identity of metabolites in complex matrices and for distinguishing between different isomeric PAHs and their derivatives. nih.govresearchgate.netyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) is arguably the most powerful and versatile technique for the analysis of polar PAH metabolites like this compound. mdpi.comdtu.dk This approach combines the excellent separation capabilities of HPLC for polar and non-volatile compounds with the high sensitivity and specificity of mass spectrometric detection, eliminating the need for derivatization. nih.gov

In LC-MS, the column eluent is passed into an ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions from the analyte molecules. These ions are then transferred into the mass spectrometer for detection.

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is essential for quantification at trace levels in complex biological matrices. rhhz.net In this technique:

The first mass spectrometer (Q1) is set to select only the ion corresponding to the analyte of interest (the "precursor ion," e.g., the [M-H]⁻ ion of this compound).

This selected ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas.

The resulting fragment ions (or "product ions") are then analyzed by a second mass spectrometer (Q3).

By monitoring a specific transition from a precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve exceptional selectivity and sensitivity, effectively filtering out background noise from the matrix and allowing for reliable quantification of target analytes at very low concentrations. nih.gov

Table 4: Advantages of LC-MS/MS for this compound Analysis

Feature Advantage
No Derivatization Required Simplifies sample preparation, reduces analysis time, and avoids potential artifacts from the derivatization reaction. nih.gov
High Specificity Tandem MS (MRM) allows for highly selective detection, minimizing matrix interferences.
High Sensitivity Enables the quantification of trace levels of metabolites in complex biological fluids like urine and plasma. nih.gov
Structural Information The fragmentation pattern in the MS/MS spectrum provides structural information that aids in the confirmation of the analyte's identity. rhhz.net
Versatility Compatible with a wide range of polar and non-volatile compounds.

Sample Preparation and Extraction Techniques for Complex Research Samples

Analysis of this compound in research samples, particularly biological fluids like urine or plasma, necessitates extensive preparation to isolate the analyte from the complex matrix. In biological systems, metabolites are often conjugated with polar molecules such as glucuronic acid or sulfate to facilitate excretion. A crucial initial step is therefore the enzymatic hydrolysis of these conjugates to release the free tetraol. This is typically achieved by treating the sample with a mixture of β-glucuronidase and sulfatase enzymes. Following deconjugation, an extraction and cleanup procedure is required to remove salts, proteins, and other endogenous materials that could interfere with subsequent analysis. nih.govnih.gov The two most common and effective techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govnih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient and widely used technique for the purification and concentration of analytes from liquid samples. nih.gov It is favored for its reduced solvent consumption, potential for automation, and high analyte recovery rates compared to traditional methods. researchgate.netpsiberg.com For polar analytes like this compound in aqueous matrices, reversed-phase SPE is the most common approach.

The general procedure involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while other matrix components pass through. The sorbent is then washed to remove any remaining impurities, and finally, the retained analyte is eluted with a small volume of an appropriate organic solvent.

Research Findings: The selection of the sorbent is critical for effective isolation. For PAH metabolites, octadecyl (C18)-bonded silica is a frequently used stationary phase due to its strong hydrophobic retention of the aromatic structure of the analytes. nih.govobrnutafaza.hr Polymeric sorbents, such as styrene-divinylbenzene (e.g., Strata-X), are also effective and offer a wider pH stability range. nih.gov An established method for benzo[a]pyrene tetrols in urine utilizes a two-stage SPE cleanup, first with activated carbon and then with a Strata-X cartridge, demonstrating the power of multi-step SPE for purifying challenging samples. nih.gov The wash steps are optimized to remove polar interferences (with water or low-percentage methanol solutions) without causing premature elution of the target tetraol. nih.gov Elution is then achieved with a solvent strong enough to disrupt the hydrophobic interaction, such as methanol, acetonitrile, or specific mixtures thereof. nih.govobrnutafaza.hr

Below is an interactive table summarizing a typical reversed-phase SPE protocol adapted for this compound based on methods for analogous PAH metabolites.

SPE StepSolvent/SolutionPurposeTypical VolumeReference
Conditioning 1Methanol or AcetonitrileSolvates the stationary phase functional groups.3-5 mL obrnutafaza.hr
Conditioning 2Deionized Water or BufferPrepares the sorbent for the aqueous sample.3-5 mL obrnutafaza.hr
Sample LoadingPre-treated (hydrolyzed) sampleAdsorption of the analyte onto the sorbent.1-10 mL nih.gov
Washing 11% Ammonium Hydroxide & 10% Methanol in WaterRemoves highly polar, water-soluble interferences.5 mL nih.gov
Washing 260% Methanol in WaterRemoves moderately polar interferences.4 mL nih.gov
Elution15% Acetonitrile in MethanolDesorbs and collects the target analyte.10 mL nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and robust sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govijsr.net While often requiring larger volumes of organic solvents and being more labor-intensive than SPE, LLE remains a highly effective method for isolating analytes from complex matrices. nih.gov

The procedure involves adding an immiscible organic solvent to the aqueous sample in a separatory funnel. The mixture is shaken vigorously to maximize the surface area between the two phases, allowing the analyte to transfer from the aqueous phase to the organic phase. After allowing the layers to separate, the organic phase containing the analyte is collected. This process may be repeated multiple times to improve extraction efficiency.

Research Findings: The choice of the organic solvent is the most critical parameter in LLE and is determined by the polarity of the target analyte. chromatographyonline.com For relatively polar PAH metabolites like tetraols, solvents such as ethyl acetate are effective. nih.gov For the broader range of PAHs, mixtures of n-hexane and dichloromethane are commonly employed. ijsr.netthermofisher.com The efficiency of the extraction can be significantly influenced by the pH of the aqueous sample. Adjusting the pH can suppress the ionization of acidic or basic functional groups on the analyte, rendering it more neutral and thus more soluble in the organic solvent. chromatographyonline.com Another technique to improve recovery, known as "salting out," involves saturating the aqueous phase with a salt (e.g., sodium chloride), which decreases the solubility of organic compounds in the aqueous layer and promotes their transfer to the organic phase. chromatographyonline.comnih.gov While effective, LLE can be prone to the formation of emulsions, which can complicate the separation of the liquid layers. psiberg.com

The following interactive table outlines key parameters for an LLE protocol suitable for this compound.

LLE ParameterDescriptionRationale/ConsiderationsReference
Extraction SolventEthyl AcetateA moderately polar solvent suitable for extracting hydroxylated metabolites like tetraols. nih.gov
Sample pHNeutral to slightly acidicOptimizes the neutrality of hydroxyl groups, enhancing partitioning into the organic phase. chromatographyonline.com
Solvent to Sample Ratio2:1 to 3:1 (v/v)A higher ratio of organic solvent can improve extraction efficiency, but increases waste. Multiple extractions with smaller volumes are often more effective than a single extraction with a large volume. chromatographyonline.com
Mixing MethodVigorous shaking in a separatory funnelEnsures intimate contact between the two immiscible phases for efficient mass transfer. ijsr.net
"Salting Out" Agent (Optional)Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)Increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte and driving it into the organic phase. chromatographyonline.comnih.gov
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄)Added to the collected organic extract to remove residual water before solvent evaporation and sample concentration. ijsr.netthermofisher.com

Environmental Distribution and Bioremediation Research of Chrysene and Its Metabolites

Occurrence of Chrysene (B1668918) and its Metabolites in Environmental Compartments

Chrysene is widely distributed in the environment as a result of incomplete combustion of organic materials. umweltprobenbank.detpsgc-pwgsc.gc.ca Key sources include industrial processes like coal gasification, coke manufacturing, and the use of fossil fuels in engines. umweltprobenbank.detpsgc-pwgsc.gc.ca Natural sources such as volcanic eruptions and forest fires also contribute to its environmental load. rivm.nl

Due to its low water solubility and high affinity for organic matter, chrysene is predominantly found adsorbed to soil and sediment particles. tpsgc-pwgsc.gc.cachemicalbook.com It has been detected in various environmental matrices globally:

Soil: Chrysene has been identified in soils in both rural and industrial areas. cdc.gov Its persistence in soil is notable, with biodegradation half-lives ranging from 77 to 387 days depending on the soil characteristics. chemicalbook.com

Water: In aquatic systems, chrysene tends to adsorb to particulate matter and settle in the sediment. tpsgc-pwgsc.gc.cachemicalbook.com It has been found in rivers, lakes, and wells. cdc.gov

Atmosphere: In the atmosphere, chrysene is typically associated with particulate matter and can be transported over long distances before being deposited onto soil and water surfaces. umweltprobenbank.decdc.gov

Biota: Due to its lipophilic nature, chrysene has a high potential for bioaccumulation in organisms. umweltprobenbank.de It has been detected in various plant and animal tissues.

Metabolites of chrysene are also present in the environment as a result of biological and chemical degradation processes. While specific data on the widespread environmental occurrence of chrysene-1,2,3,4-tetrol is limited in the available literature, the degradation of chrysene by microorganisms is known to produce a variety of intermediate compounds.

Bioremediation Strategies Involving Microbial Degradation

Bioremediation offers a promising approach for the cleanup of chrysene-contaminated environments. This process relies on the ability of microorganisms, such as bacteria and fungi, to degrade chrysene and use it as a source of carbon and energy. frontiersin.orgoup.com

The efficiency of microbial degradation of chrysene is influenced by several environmental factors. Optimizing these conditions is crucial for successful bioremediation.

ParameterOptimal ConditionOrganism(s)Reference
pH 7.0Bacterial consortium (Rhodococcus sp., Bacillus sp., Burkholderia sp.) frontiersin.org
6.0Bacillus halotolerans iwaponline.com
Temperature 37°CBacterial consortium (Rhodococcus sp., Bacillus sp., Burkholderia sp.) frontiersin.org
Nutrients Addition of carbon and nitrogen sources enhances degradation.Polyporus sp. S133 nih.gov
Peptone, ammonium nitrate, and sodium succinate initially enhance degradation.Bacterial consortium ASDC frontiersin.org
Aeration Agitation at 150 rpm significantly increases degradation rates.Bacterial consortium ASDC frontiersin.org
Agitation at 120 rpm enhanced degradation by approximately 2 times.Polyporus sp. S133 nih.gov
Initial Chrysene Concentration 100 mg/LBacillus halotolerans iwaponline.com
5 mg/LBacterial consortium ASDC frontiersin.org

Research has shown that bacterial consortia can be more effective at degrading chrysene than individual strains. frontiersin.org For instance, a consortium of Rhodococcus sp., Bacillus sp., and Burkholderia sp. achieved complete degradation of 5 mg/L of chrysene under optimized conditions. frontiersin.org Similarly, the fungus Polyporus sp. S133 degraded 65% of chrysene in 30 days with the addition of polypeptone and agitation. nih.gov The bacterium Bacillus halotolerans demonstrated 90% degradation of 100 mg/L chrysene within six days under its optimal conditions. iwaponline.com

The microbial degradation of chrysene is facilitated by a series of enzymatic reactions. The initial step often involves the action of dioxygenase or monooxygenase enzymes, which introduce oxygen atoms into the aromatic rings, making them more susceptible to cleavage.

Several key enzymes have been identified in the degradation pathways of chrysene:

Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are crucial for the opening of the aromatic rings. nih.govresearchgate.net The presence of catechol 2,3-dioxygenase suggests a meta-cleavage pathway for chrysene degradation. researchgate.net

Ligninolytic Enzymes: White-rot fungi, like Phanerochaete chrysosporium, produce extracellular ligninolytic enzymes, including lignin peroxidase (LiP) and manganese peroxidase (MnP), which are capable of oxidizing a wide range of aromatic compounds, including chrysene. researchgate.net Laccase, another ligninolytic enzyme, has also been shown to oxidize chrysene. nih.govresearchgate.net

Cytochrome P-450 Monooxygenases: In some fungi, such as Pleurotus ostreatus, cytochrome P-450 monooxygenases are involved in the initial oxidation of PAHs. nih.gov

The degradation of chrysene proceeds through various metabolic intermediates. Studies have identified several metabolites, providing insights into the degradation pathways. For example, the fungus Polyporus sp. S133 was found to degrade chrysene through metabolites such as chrysenequinone, 1-hydroxy-2-naphthoic acid, phthalic acid, salicylic acid, protocatechuic acid, gentisic acid, and catechol. nih.gov The bacterium Pseudoxanthomonas sp. PNK-04 is proposed to catabolize chrysene via hydroxyphenanthroic acid, 1-hydroxy-2-naphthoic acid, salicylic acid, and catechol. oup.com

EnzymeOrganismRole in DegradationReference
1,2-DioxygenasePolyporus sp. S133Ring cleavage nih.gov
Catechol 1,2-DioxygenaseBacillus sp. and Pseudomonas sp.Ring cleavage researchgate.net
Catechol 2,3-DioxygenasePseudomonas sp.Ring cleavage (meta-cleavage pathway) researchgate.net
LaccasePolyporus sp. S133Initial oxidation nih.govresearchgate.net
Lignin Peroxidase (LiP)Phanerochaete chrysosporiumInitial oxidation researchgate.net
Manganese Peroxidase (MnP)Phanerochaete chrysosporiumInitial oxidation researchgate.net
Cytochrome P-450 MonooxygenasePleurotus ostreatusInitial oxidation nih.gov

Photochemical Transformation in Environmental Systems

In addition to microbial degradation, chrysene can undergo photochemical transformation in the environment when exposed to sunlight. tandfonline.com This process involves the absorption of light energy by the chrysene molecule, leading to the formation of photo-excited states. These excited molecules can then react with other molecules in the environment, such as oxygen, to produce a variety of transformation products. tandfonline.com

Photoreaction of PAHs can lead to the formation of oxygenated derivatives, including quinones. tandfonline.com The phototoxicity of PAHs and their photoreaction products is a significant concern, as these compounds can generate reactive oxygen species (ROS) that can cause damage to biological molecules like lipids and DNA. tandfonline.com The specific photochemical transformation products of chrysene in complex environmental systems are diverse and depend on the environmental matrix and the presence of other reactive species.

Future Research Directions and Emerging Areas in Chrysene 1,2,3,4 Tetrol Research

Development of Novel Synthetic Routes with Enhanced Selectivity

The availability of pure Chrysene-1,2,3,4-tetrol is crucial for toxicological and metabolic studies. Current synthetic methods for PAH metabolites can be complex and may result in a mixture of isomers. nih.gov Future research will likely focus on developing novel synthetic routes that offer high yields and, critically, enhanced stereoselectivity.

Key areas for development include:

Asymmetric Synthesis: The development of chiral catalysts and reagents to control the stereochemistry of the hydroxyl groups is a primary objective. This would allow for the synthesis of specific enantiomers and diastereomers of this compound, which is essential for understanding their differential biological activities.

Photochemical and Electrochemical Methods: Exploring photochemical cyclization and electrochemical oxidation as greener and more efficient alternatives to traditional multi-step syntheses is a promising avenue. researchgate.netmdpi.com Photochemical approaches have been successfully used to synthesize chrysenols and methylchrysenes. researchgate.netmdpi.com

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to improved yields and selectivity, as well as enhanced safety and scalability.

Biocatalysis: Employing enzymes or whole-cell systems to perform specific hydroxylation steps could provide a highly selective and environmentally friendly route to this compound.

A new synthetic approach involving a double Suzuki coupling of PAH bisboronic acid derivatives has shown promise for creating larger polycyclic aromatic ring systems and their metabolites. nih.gov Future work could adapt such innovative strategies for the targeted synthesis of this compound.

Advanced Computational Chemistry for Predicting Reactivity and Stereochemistry

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental research and reducing the need for extensive laboratory work.

Future computational studies are expected to focus on:

Density Functional Theory (DFT): DFT calculations can be employed to predict the reactivity of different sites on the chrysene (B1668918) molecule, helping to understand the mechanism of metabolic activation that leads to the formation of the tetrol. researchgate.netnih.govresearchgate.net Such studies can also predict the relative stabilities of different stereoisomers of this compound. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the interaction of chrysene and its metabolites with enzymes, such as cytochrome P450, providing insights into the stereochemical outcome of the biotransformation process.

Molecular Docking and Dynamics: These simulations can predict how this compound interacts with biological macromolecules, such as DNA and proteins. This is crucial for understanding its potential toxicity and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity of this compound and related compounds based on their molecular structure. nih.gov

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Predicting reactivity, metabolic activation pathways, and stereoisomer stability. researchgate.netnih.govresearchgate.netresearchgate.net
QM/MM SimulationsModeling enzyme-substrate interactions to understand biotransformation stereochemistry.
Molecular Docking and DynamicsPredicting interactions with biological targets like DNA and proteins to assess toxicity.
QSAR ModelingPredicting biological activity based on molecular structure. nih.gov

Mechanistic Studies of Biotransformation at the Molecular Level

Understanding the precise molecular steps involved in the conversion of chrysene to this compound is fundamental to assessing its biological significance. The biotransformation of PAHs is a complex process involving multiple enzymes. nih.govnih.gov

Future research in this area should aim to:

Identify Specific Cytochrome P450 (CYP) Isoforms: Elucidating which specific CYP enzymes are responsible for the initial epoxidation of chrysene and the subsequent hydrolysis to dihydrodiols and ultimately the tetrol is a key objective. nih.govnih.govnih.gov

Role of Epoxide Hydrolase: Investigating the role and stereospecificity of epoxide hydrolase in the formation of the precursor dihydrodiols is essential.

Investigate Phase II Metabolism: Characterizing the subsequent conjugation reactions (e.g., glucuronidation and sulfation) of this compound, which are important for its detoxification and excretion.

Interspecies Differences: Comparing the biotransformation pathways in different species, including humans, to better extrapolate toxicological data from animal models. nih.gov

Recombinant Enzyme Systems: Utilizing purified recombinant human enzymes to study the kinetics and stereochemistry of each step in the metabolic pathway in a controlled in vitro environment.

Exploration of Analytical Advancements for Trace Analysis

The detection and quantification of this compound in biological and environmental samples are often challenging due to its low concentrations and the presence of interfering compounds. cdc.gov

Emerging areas in analytical chemistry that will advance the study of this compound include:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap and time-of-flight (TOF) mass spectrometry coupled with liquid chromatography (LC) can provide the high sensitivity and mass accuracy needed for unambiguous identification and quantification of this compound in complex matrices.

Tandem Mass Spectrometry (MS/MS): Developing specific and sensitive LC-MS/MS methods will allow for the selective detection of this compound, even in the presence of isomeric compounds. thermofisher.com

Chiral Chromatography: The development of advanced chiral stationary phases for HPLC and supercritical fluid chromatography (SFC) will be crucial for separating and quantifying the individual stereoisomers of this compound.

Advanced Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and automated solid-phase extraction (SPE), can improve the recovery and enrichment of the analyte from complex samples.

Biosensors and Immunoassays: The development of highly specific antibodies and aptamers could lead to rapid and cost-effective screening tools for this compound. nih.gov

Analytical TechniqueFuture Application for this compound
High-Resolution Mass Spectrometry (HRMS)Unambiguous identification and quantification in complex matrices.
Tandem Mass Spectrometry (MS/MS)Selective and sensitive detection, distinguishing from isomers. thermofisher.com
Chiral ChromatographySeparation and quantification of individual stereoisomers.
Advanced Sample Preparation (SPME, SPE)Improved recovery and enrichment from biological and environmental samples.
Biosensors and ImmunoassaysRapid and cost-effective screening. nih.gov

Environmental Fate and Transport Modeling of Tetrols

The environmental behavior of this compound is largely unknown. As a more polar metabolite of chrysene, its fate and transport characteristics are expected to differ significantly from the parent PAH. frontiersin.org

Future research should focus on:

Partitioning Behavior: Determining the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) for this compound to predict its distribution in soil, sediment, and water.

Degradation Studies: Investigating the abiotic (e.g., photolysis) and biotic (microbial) degradation pathways and rates of this compound in various environmental compartments.

Leaching and Runoff Models: Developing and validating models to predict the mobility of this compound in soil and its potential to contaminate groundwater and surface water. researchgate.net The transport of PAHs can be complex, influenced by factors like fluvial geomorphology. frontiersin.org

Atmospheric Transport: While less volatile than its parent compound, the potential for long-range atmospheric transport of this compound, perhaps adsorbed to particulate matter, should be investigated. nih.gov

Bioaccumulation Potential: Assessing the potential for this compound to accumulate in aquatic and terrestrial organisms to understand its entry into the food chain. The uptake of PAHs by plants is a known pathway for their entry into the food chain. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chrysene-1,2,3,4-tetrol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves hydroxylation of chrysene derivatives under controlled oxidative conditions (e.g., catalytic hydroxylation or microbial transformation). Optimization requires systematic variation of catalysts (e.g., metal oxides), temperature (80–120°C), and solvent polarity. Post-synthesis, purity is validated via HPLC (≥98% purity criteria, as in analytical standards) . Reaction intermediates should be characterized using NMR (e.g., 13^{13}C NMR for hydroxyl group confirmation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : 1^{1}H and 13^{13}C NMR (e.g., δ 70–75 ppm for hydroxylated carbons) confirm stereochemistry and substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H+^+] with <1 ppm error) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS monitors volatile byproducts. Optical rotation tests ([α]D_D) distinguish enantiomeric forms .

Q. How does this compound behave under different pH and temperature conditions, and what storage protocols ensure stability?

  • Methodological Answer : Stability studies should assess degradation kinetics via accelerated testing (e.g., 40°C/75% RH for 6 months). Use LC-MS to identify degradation products. For aqueous solutions, buffered systems (pH 4–9) prevent hydrolysis. Store in airtight, light-resistant containers at −20°C to minimize oxidation .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling this compound's electronic structure and predicting its reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, including HOMO-LUMO gaps and electrostatic potential maps. Molecular dynamics simulations predict solvation effects and interaction with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetics data .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different experimental models?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate studies under standardized conditions (e.g., OECD guidelines). Use statistical tools (ANOVA, Tukey’s HSD) to assess inter-study variability . Cross-validate findings with orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo toxicity) .

Q. What advanced kinetic modeling techniques are appropriate for studying this compound's degradation pathways in environmental systems?

  • Methodological Answer : Apply pseudo-first-order kinetics to photodegradation studies under simulated sunlight (λ > 290 nm). Use QSAR models to predict half-lives in soil/water matrices. Isotope-labeling (e.g., 14^{14}C) tracks metabolite formation, analyzed via radio-HPLC. Environmental fate models (EPI Suite) integrate bioavailability and partitioning coefficients .

Data Presentation and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound's pharmacological data?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic protocols using CHEMRICHER templates, including catalyst lot numbers and purification steps. Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). Use blinded assays to minimize bias in bioactivity studies .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to in vivo studies of this compound's toxicity?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC approval) and OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Report LD50_{50} values with 95% confidence intervals. For human cell lines, obtain ethics committee approval and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.